molecular formula C11H12O2 B14268573 2-Propenal, 2-[(phenylmethoxy)methyl]- CAS No. 134477-75-1

2-Propenal, 2-[(phenylmethoxy)methyl]-

Katalognummer: B14268573
CAS-Nummer: 134477-75-1
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: NRFSKDSNWWTEJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenal, 2-[(phenylmethoxy)methyl]- is an organic compound with the molecular formula C11H12O2 It is a derivative of propenal (acrolein) where a phenylmethoxy group is attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 2-[(phenylmethoxy)methyl]- typically involves the reaction of propenal with phenylmethanol under specific conditions. One common method is the use of a base catalyst to facilitate the nucleophilic addition of phenylmethanol to propenal, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenal, 2-[(phenylmethoxy)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Propenal, 2-[(phenylmethoxy)methyl]- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propenal, 2-[(phenylmethoxy)methyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propenal, 3-(2-methoxyphenyl)-: Another derivative of propenal with a methoxy group attached to the phenyl ring.

    2-Propenal, 2-methyl-3-phenyl-: A similar compound with a methyl group instead of a phenylmethoxy group.

Uniqueness

2-Propenal, 2-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other propenal derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

134477-75-1

Molekularformel

C11H12O2

Molekulargewicht

176.21 g/mol

IUPAC-Name

2-(phenylmethoxymethyl)prop-2-enal

InChI

InChI=1S/C11H12O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-7H,1,8-9H2

InChI-Schlüssel

NRFSKDSNWWTEJH-UHFFFAOYSA-N

Kanonische SMILES

C=C(COCC1=CC=CC=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.